N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE
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Overview
Description
N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE is a complex organic compound that features a nitro group, a triazole ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of N,N-dimethylaniline to introduce the nitro group, followed by the formation of the triazole ring through cyclization reactions involving appropriate precursors . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of N,N-dimethyl-2-amino-4-[(E)-[(4H-1,2,4-triazol-4-yl)imino]methyl]aniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-4-nitroaniline: Lacks the triazole ring, making it less versatile in biological applications.
4-Nitroaniline: Simpler structure with fewer functional groups, limiting its reactivity.
2-Nitroaniline: Different positioning of the nitro group, affecting its chemical behavior.
Uniqueness
N,N-DIMETHYL-2-NITRO-4-[(E)-[(4H-1,2,4-TRIAZOL-4-YL)IMINO]METHYL]ANILINE is unique due to the presence of both the triazole ring and the nitro group, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O2/c1-15(2)10-4-3-9(5-11(10)17(18)19)6-14-16-7-12-13-8-16/h3-8H,1-2H3/b14-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXGKIAWLEUYHAV-MKMNVTDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=NN2C=NN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=N/N2C=NN=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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